![molecular formula C17H17N3OS B2745000 N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine CAS No. 866137-90-8](/img/structure/B2745000.png)
N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine
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Overview
Description
N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMD534085 or BIBX1382 and belongs to the class of quinazoline derivatives.
Scientific Research Applications
Amine Protection/Deprotection in Organic Synthesis
The compound’s structure suggests potential utility in the protection and deprotection of amines in organic synthesis. The methoxyphenyl moiety can be used as a chemoselective protecting group for amines, which can be stable under various conditions and removed when necessary .
Hole Transporting Materials for Perovskite Solar Cells
Derivatives of N-[(2-methoxyphenyl)methyl]-2-(methylsulfanyl)quinazolin-4-amine could serve as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). These materials are crucial for the efficient operation of PSCs, influencing the overall power conversion efficiency .
Biomarker Identification in Pharmacology
The compound’s metabolites may serve as potential biomarkers for the usage of certain substances. For instance, in toxicology studies, identifying unique metabolites can help in the detection of substance use .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the werner (wrn) helicase , which plays a crucial role in DNA repair and replication.
Mode of Action
It’s worth noting that quinazoline derivatives have been reported to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Given the potential target of wrn helicase, it can be inferred that the compound may influence dna repair and replication pathways .
Pharmacokinetics
The methoxy group in the compound could potentially enhance its bioavailability by increasing its lipophilicity, which could facilitate its passage through biological membranes .
Result of Action
If it indeed inhibits wrn helicase, it could potentially lead to an accumulation of dna damage, affecting cell proliferation and survival .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the stability of the urea linkage in similar compounds has been shown to be stable under acidic, alkaline, and aqueous conditions . .
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylsulfanylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-21-15-10-6-3-7-12(15)11-18-16-13-8-4-5-9-14(13)19-17(20-16)22-2/h3-10H,11H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLABXRUJBMQPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=NC3=CC=CC=C32)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine |
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